molecular formula C14H18N4O3 B2488558 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034210-27-8

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2488558
CAS No.: 2034210-27-8
M. Wt: 290.323
InChI Key: BANLALAERFVSOM-UHFFFAOYSA-N
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Description

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure.

Preparation Methods

The synthesis of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives such as DMAP . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

This compound is utilized in scientific research for its unique properties. It is used in drug discovery due to its potential biological activities. Additionally, it serves as a versatile synthon in organic synthesis, allowing for the creation of various functionalized derivatives . In material science, it is employed for its structural properties, which can be leveraged in the development of new materials.

Comparison with Similar Compounds

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a target for cancer treatment

Properties

IUPAC Name

5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLALAERFVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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